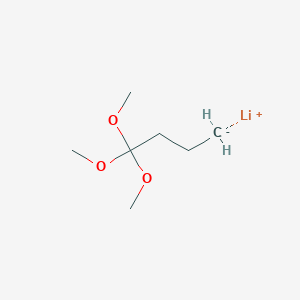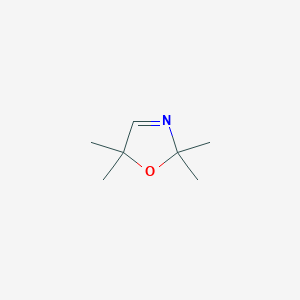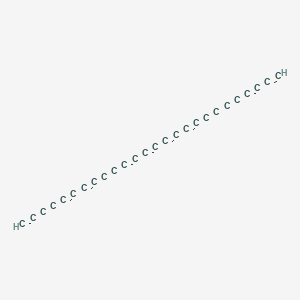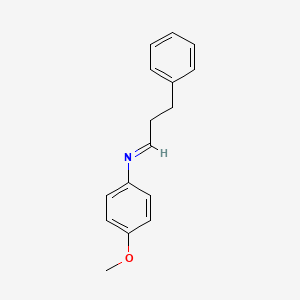
lithium;1,1,1-trimethoxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1,1,1-trimethoxybutane is an organolithium compound with the molecular formula C7H16O3Li It is a derivative of butane, where three methoxy groups are attached to the first carbon atom, and a lithium atom is bonded to the same carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1,1-trimethoxybutane typically involves the reaction of 1,1,1-trimethoxybutane with a lithium reagent. One common method is the reaction of 1,1,1-trimethoxybutane with lithium metal in an inert solvent such as hexane or benzene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium compound. The general reaction is as follows:
C7H16O3+Li→C7H16O3Li
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the compound.
化学反応の分析
Types of Reactions
Lithium;1,1,1-trimethoxybutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides (R-X) can react with the lithium compound to form new carbon-lithium bonds.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces alkanes or alkenes.
Substitution: Produces new organolithium compounds with different alkyl or aryl groups.
科学的研究の応用
Lithium;1,1,1-trimethoxybutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of lithium;1,1,1-trimethoxybutane involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
1,1,3-Trimethoxybutane: Similar structure but with different substitution pattern.
Trimethyl orthobutyrate: Another organolithium compound with similar reactivity.
Uniqueness
Lithium;1,1,1-trimethoxybutane is unique due to its specific substitution pattern and the presence of the lithium atom, which imparts distinct reactivity and chemical properties compared to other similar compounds.
特性
| 139408-80-3 | |
分子式 |
C7H15LiO3 |
分子量 |
154.2 g/mol |
IUPAC名 |
lithium;1,1,1-trimethoxybutane |
InChI |
InChI=1S/C7H15O3.Li/c1-5-6-7(8-2,9-3)10-4;/h1,5-6H2,2-4H3;/q-1;+1 |
InChIキー |
QHLVUAAPLZGMPF-UHFFFAOYSA-N |
正規SMILES |
[Li+].COC(CC[CH2-])(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)


![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
